molecular formula C8H4ClNO4 B011364 2-(4-nitrophenyl)-2-oxoacetyl chloride CAS No. 105248-77-9

2-(4-nitrophenyl)-2-oxoacetyl chloride

Cat. No.: B011364
CAS No.: 105248-77-9
M. Wt: 213.57 g/mol
InChI Key: TWFMIWYUYQQIED-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(oxo)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a nitrophenyl group attached to an oxoacetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(oxo)acetyl chloride typically involves the reaction of 4-nitrobenzoyl chloride with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

4-Nitrobenzoyl chloride+Oxalyl chloride(4-Nitrophenyl)(oxo)acetyl chloride\text{4-Nitrobenzoyl chloride} + \text{Oxalyl chloride} \rightarrow \text{(4-Nitrophenyl)(oxo)acetyl chloride} 4-Nitrobenzoyl chloride+Oxalyl chloride→(4-Nitrophenyl)(oxo)acetyl chloride

Industrial Production Methods

In an industrial setting, the production of (4-Nitrophenyl)(oxo)acetyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(oxo)acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce the nitro group.

    Hydrolysis: The reaction with water or aqueous bases leads to the formation of 4-nitrophenylacetic acid.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    4-Aminophenylacetic Acid: Formed through the reduction of the nitro group followed by hydrolysis.

    4-Nitrophenylacetic Acid: Formed through hydrolysis of the acyl chloride group.

Scientific Research Applications

(4-Nitrophenyl)(oxo)acetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to introduce acyl groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoyl Chloride: Similar in structure but lacks the oxoacetyl group.

    4-Nitrophenylacetic Acid: The hydrolyzed product of (4-Nitrophenyl)(oxo)acetyl chloride.

    4-Aminophenylacetic Acid: The reduced form of (4-Nitrophenyl)(oxo)acetyl chloride.

Uniqueness

(4-Nitrophenyl)(oxo)acetyl chloride is unique due to the presence of both a nitrophenyl group and an oxoacetyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

CAS No.

105248-77-9

Molecular Formula

C8H4ClNO4

Molecular Weight

213.57 g/mol

IUPAC Name

2-(4-nitrophenyl)-2-oxoacetyl chloride

InChI

InChI=1S/C8H4ClNO4/c9-8(12)7(11)5-1-3-6(4-2-5)10(13)14/h1-4H

InChI Key

TWFMIWYUYQQIED-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-]

Synonyms

Benzeneacetyl chloride, 4-nitro-alpha-oxo- (9CI)

Origin of Product

United States

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